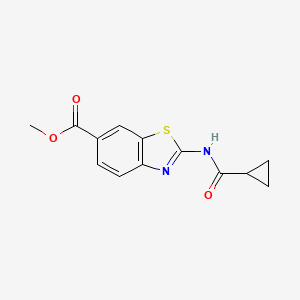

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Description

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a cyclopropanecarbonylamino substituent at position 2 and a methyl ester group at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name |

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCSHVMKKGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331383 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

864860-55-9 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Amidation: The amide group is introduced by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Esterification: Finally, the methyl ester group is formed through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Reactivity Analysis

The compound exhibits reactivity at multiple functional groups:

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Methyl ester (COOCH₃) | Susceptible to hydrolysis under acidic/basic conditions | Conversion to carboxylic acid (COOH) |

| Amino group (NH₂) | Nucleophilic; undergoes acetylation, alkylation, or coupling reactions | Amide formation, bioconjugation |

| Benzothiazole ring | Electrophilic substitution (e.g., at position 6) | Functionalization of the aromatic ring |

| Cyclopropanecarbonyl | Potential for ring-opening reactions under strain or catalytic conditions | Additions to strained carbonyl groups |

Structural Comparisons

Biological Activity Correlations

While not directly detailing chemical reactions, studies on benzothiazole derivatives highlight:

-

Anticancer mechanisms : Inhibition of enzymes like MMP-9 and induction of apoptosis .

-

Structure-activity relationships : Substituents (e.g., acetylamino groups) enhance binding to targets .

-

Solubility effects : Ester groups (e.g., methyl) improve bioavailability compared to carboxylic acids .

Experimental Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activity. Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the compound's efficacy against human tumor cells, revealing the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The biological activity of this compound is believed to involve multiple mechanisms:

- DNA Binding : Molecular docking studies suggest that it may interact with DNA, inhibiting replication.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized below:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Agricultural Applications

The compound's potential extends into agricultural chemistry as well. Research has indicated that benzothiazole derivatives can serve as effective fungicides and herbicides.

Case Study: Fungicidal Activity

A study assessed the fungicidal properties of this compound against common plant pathogens:

| Pathogen | Inhibition (%) |

|---|---|

| Fusarium oxysporum | 85 |

| Alternaria solani | 90 |

| Botrytis cinerea | 75 |

The results demonstrate its effectiveness as a potential agricultural fungicide, providing an avenue for developing safer and more efficient crop protection agents.

Material Science

In material science, the unique properties of this compound allow for applications in creating advanced materials with specific functionalities.

Case Study: Polymer Additive

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength:

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Thermal Stability (°C) | 220 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

These enhancements suggest its utility as an additive in the development of high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences the physicochemical and biological properties of benzothiazole derivatives. Below is a comparison with key analogs:

*Estimated based on structural similarity.

Key Observations :

- Amino vs.

- Boc-Protected Analogs: The tert-butoxycarbonyl (Boc) group in Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate offers temporary protection during synthesis, contrasting with the permanent cyclopropane modification in the target compound .

Substituent Variations at Position 6

The ester group at position 6 is conserved across analogs, but the alkyl chain (methyl vs. ethyl) affects solubility and metabolic stability:

Key Observations :

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher crystallinity and lower solubility in aqueous media compared to ethyl esters .

- Spectral Signatures: The cyclopropanecarbonylamino group is expected to show distinct NMR signals for the cyclopropane ring (δ ~1.0–1.5) and amide proton (δ ~8.5), differentiating it from simpler amino or Boc-protected analogs .

Biological Activity

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 280.31 g/mol

- CAS Number : 864860-55-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclopropanecarbonylamine. Characterization methods such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.

- Methods :

- MTT Assay : To assess cell viability.

- Flow Cytometry : To analyze apoptosis and cell cycle progression.

- ELISA : To measure levels of inflammatory cytokines (IL-6, TNF-α).

The results indicated that the compound significantly inhibits proliferation in these cancer cell lines and induces apoptosis through modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown a reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage models when treated with this compound. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation .

Mechanistic Insights

The mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : By inducing cell cycle arrest and promoting apoptosis.

- Downregulation of Inflammatory Mediators : Through inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

-

Study on A431 Cells :

- Findings : Significant cytotoxicity observed at concentrations ranging from 1 to 4 μM.

- : The compound shows promise as a therapeutic agent against epidermoid carcinoma.

- Study on A549 Cells :

Comparative Analysis with Other Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of AKT/ERK pathways |

| Compound B7 (related benzothiazole) | Very High | High | Dual pathway inhibition (AKT/ERK) |

| Other Benzothiazoles | Variable | Variable | Diverse mechanisms depending on structure |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropanecarbonylamino group to the benzothiazole scaffold?

- Methodological Answer : The cyclopropanecarbonylamino group can be introduced via acylation of a 2-aminobenzothiazole intermediate. For example, ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) can be hydrolyzed to the carboxylic acid, followed by coupling with cyclopropanecarbonyl chloride under Schotten-Baumann conditions . Key parameters include pH control (basic aqueous/organic biphasic system) and temperature (0–5°C to minimize side reactions). Purity is validated via HPLC and -NMR (e.g., disappearance of the NH peak at δ 5.8 ppm and appearance of the cyclopropane C–H signal at δ 1.2–1.5 ppm) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95%.

- Spectroscopy :

- -NMR: Key signals include the cyclopropane protons (δ 1.2–1.5 ppm, multiplet), benzothiazole aromatic protons (δ 7.5–8.3 ppm), and ester methyl group (δ 3.9 ppm, singlet) .

- IR: Stretching vibrations for carbonyl groups (C=O at ~1700 cm) and N–H (amide at ~3300 cm) .

Q. What are the optimal conditions for ester hydrolysis to generate the carboxylic acid derivative?

- Methodological Answer : Hydrolysis of the methyl ester can be achieved using LiOH in THF/HO (1:1) at 60°C for 6–8 hours . The reaction progress is monitored by TLC (silica gel, ethyl acetate/hexanes). Post-reaction, acidification with HCl (1M) precipitates the carboxylic acid, which is recrystallized from ethanol/water (yield: 75–85%). Confirmatory -NMR should show loss of the ester carbonyl (δ ~165 ppm) and emergence of the carboxylic acid carbonyl (δ ~175 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropanecarbonyl group influence crystallographic packing?

- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) reveals that steric hindrance from the cyclopropane ring disrupts π-π stacking interactions observed in simpler analogs (e.g., ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate ). Hydrogen-bonding networks (N–H⋯O=C) dominate packing, with dimer formation via amide interactions. Crystallographic data (e.g., triclinic P1 space group, Z = 2) should be compared to derivatives lacking the cyclopropane moiety to assess structural deviations .

Q. What analytical approaches resolve contradictions in biological activity data across analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC values of analogs (e.g., methyl vs. ethyl esters, cyclopropane vs. tert-butyl groups) in assays targeting cancer cells (e.g., MTT assay ).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify regions influencing receptor binding. For example, the cyclopropane group may enhance membrane permeability due to its lipophilicity (clogP calculated via ChemAxon) .

- Data Normalization : Account for batch-to-batch variability in purity (e.g., via qNMR) and solvent effects in biological assays .

Q. How can reaction mechanisms for nucleophilic substitution at the benzothiazole C2 position be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reactions (e.g., with amines or thiols) under pseudo-first-order conditions using UV-Vis spectroscopy (λ = 260 nm for benzothiazole absorption).

- Isotopic Labeling : Use -labeled starting materials to track nitrogen migration during substitution.

- DFT Transition-State Analysis : Identify intermediates (e.g., Meisenheimer complexes) and activation barriers using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.